molecular formula C8H8BrIO B14759390 1-Bromo-2-iodo-5-methoxy-3-methylbenzene

1-Bromo-2-iodo-5-methoxy-3-methylbenzene

Cat. No.: B14759390
M. Wt: 326.96 g/mol
InChI Key: BJRXMTOPOFSZJM-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-5-methoxy-3-methylbenzene is an aromatic compound that belongs to the class of halogenated benzene derivatives It is characterized by the presence of bromine, iodine, methoxy, and methyl substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-iodo-5-methoxy-3-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-iodo-5-methoxy-3-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1-Bromo-2-iodo-5-formyl-3-methylbenzene, while reduction of the bromine substituent can yield 2-Iodo-5-methoxy-3-methylbenzene .

Scientific Research Applications

1-Bromo-2-iodo-5-methoxy-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2-iodo-5-methoxy-3-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing halogen substituents can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can stabilize carbocation intermediates formed during reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-iodo-5-methoxy-2-methylbenzene
  • 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one

Uniqueness

1-Bromo-2-iodo-5-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and physical properties. The presence of both bromine and iodine allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-bromo-2-iodo-5-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8BrIO/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3

InChI Key

BJRXMTOPOFSZJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)Br)OC

Origin of Product

United States

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